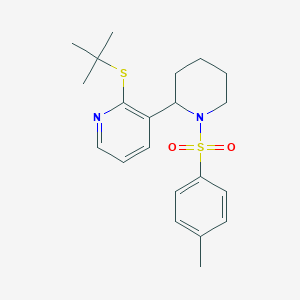
2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a tosylated pyrrolidine ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and tosylpyrrolidine.
Reaction Conditions: The tosylpyrrolidine is reacted with 2-methylpyridine under basic conditions to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often employing continuous flow reactors and automated purification systems to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with molecular targets through its functional groups. The pyridine ring can participate in π-π interactions, while the tosyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a tosyl group.
2-Methyl-5-(1-phenylpyrrolidin-2-yl)pyridine: Similar structure but with a phenyl group instead of a tosyl group.
2-Methyl-5-(1-ethylpyrrolidin-2-yl)pyridine: Similar structure but with an ethyl group instead of a tosyl group.
Uniqueness
2-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of the tosyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-9-16(10-6-13)22(20,21)19-11-3-4-17(19)15-8-7-14(2)18-12-15/h5-10,12,17H,3-4,11H2,1-2H3 |
InChI Key |
ZENCLMHRIHERJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-4-amino-4-[4-(2-methylpropoxy)phenyl]butanoic acid](/img/structure/B11821420.png)
![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11821422.png)






![N-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydroxylamine](/img/structure/B11821476.png)



